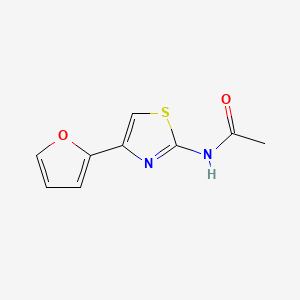

N-(4-(2-Furyl)-2-thiazolyl)acetamide

Description

Contextualization within Thiazole (B1198619) and Furan (B31954) Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, and five-membered aromatic rings containing heteroatoms, such as furan (oxygen) and thiazole (nitrogen and sulfur), are fundamental building blocks.

Furan Scaffold: The furan ring is an electron-rich aromatic system. ijabbr.com This property allows it to engage in various electronic interactions with biological molecules, making it a privileged scaffold in medicinal chemistry. ijabbr.com Furan derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net The stability conferred by its aromaticity and the ease with which it can be functionalized make it a versatile starting point for synthesizing complex molecules. ijabbr.com

Thiazole Scaffold: The thiazole ring is another critical heterocycle, renowned for its presence in both natural products, like Vitamin B1 (thiamine), and synthetic pharmaceuticals. Its aromatic character and the presence of nitrogen and sulfur atoms provide unique sites for chemical reactions and interactions with biological targets. Thiazole derivatives have a well-documented history as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The development of drugs containing the thiazole nucleus is an active area of research. ijcce.ac.ir

The combination of these two rings into a single furan-thiazole scaffold creates a molecule with a distinct electronic and structural profile, offering potential for novel chemical properties and biological activities. Recent research into other furan-thiazole hybrids has highlighted their promise, particularly as antimicrobial and antioxidant agents. mdpi.comresearchgate.net

Structural Features and Nomenclature for Advanced Chemical Research

The structure of N-(4-(2-Furyl)-2-thiazolyl)acetamide consists of a central 1,3-thiazole ring. A furan ring is attached at the C4 position of the thiazole, and an acetamide (B32628) group (-NHCOCH₃) is bonded at the C2 position. The systematic IUPAC name for this compound is N-(4-(furan-2-yl)-1,3-thiazol-2-yl)acetamide.

The key structural features include the planar, aromatic nature of both the furan and thiazole rings, linked by a single carbon-carbon bond which allows for rotational freedom. The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical features for potential interactions with biological macromolecules like enzymes and receptors.

Physicochemical Properties of this compound Note: The following data is calculated, as specific experimental values are not widely available in published literature.

Research Significance and Academic Relevance of the Core Scaffold

The academic interest in the this compound scaffold stems from the established pharmacological importance of its components. The fusion of furan and thiazole moieties is a strategy in drug design aimed at creating novel compounds with potentially enhanced or unique biological activities.

Research on structurally similar compounds provides insight into the potential of this scaffold:

Antimicrobial and Antiproliferative Activity: Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown that the N-(thiazol-2-yl)acetamide core is a viable framework for developing agents with promising antimicrobial and anticancer activities. nih.gov

Hybrid Molecule Design: The synthesis of novel compounds containing both furan and thiazole rings has been shown to yield molecules with significant antibacterial, antifungal, and antioxidant properties. mdpi.comresearchgate.net For instance, certain furan-imidazole-thiazole hybrids have demonstrated potent activity against S. aureus, E. coli, and C. albicans. mdpi.com

Enzyme Inhibition: The thiazole ring is a key component in molecules designed to inhibit specific enzymes. The core scaffold of the title compound is therefore of interest for screening against various enzymatic targets in drug discovery programs. nih.gov

The this compound structure represents a template that can be systematically modified. Researchers can alter substituents on the furan ring or modify the acetamide group to explore structure-activity relationships (SAR) and optimize for a desired biological effect.

Comparative Overview with Nitro-Substituted Thiazole-Furan Analogs in Research

A direct comparison with its nitro-substituted analog, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), is highly instructive. The addition of a nitro (-NO₂) group to the furan ring dramatically alters the compound's electronic properties and biological profile. NFTA is a well-studied compound, primarily due to its carcinogenic properties. nih.govinchem.org

The nitro group is a strong electron-withdrawing group, which polarizes the molecule and makes it susceptible to metabolic reduction. This metabolic activation is believed to be linked to its toxicity and carcinogenicity. alfa-chemistry.com In contrast, the parent compound, this compound, lacks this potent electron-withdrawing group, suggesting a significantly different biological and toxicological profile.

Another relevant analog is 2,2,2-trifluoro-N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide , where the methyl group of the acetamide is replaced by a trifluoromethyl (-CF₃) group. This substitution also profoundly impacts the molecule's properties. nih.gov

Comparative Data of this compound and Its Analogs

This comparative analysis underscores how minor structural modifications can lead to major changes in a molecule's properties and academic focus. The absence of the nitro group in this compound makes it a valuable, non-carcinogenic baseline structure for developing new chemical entities based on the furan-thiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCETYKYVVZNOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226808 | |

| Record name | N-(4-(2-Furyl)-2-thiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75884-37-6 | |

| Record name | N-(4-(2-Furyl)-2-thiazolyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075884376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-Furyl)-2-thiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 2 Furyl 2 Thiazolyl Acetamide

Established Synthetic Pathways to the Thiazole-Furan Core

The synthesis of N-(4-(2-Furyl)-2-thiazolyl)acetamide is typically achieved through a multi-step process that first builds the central 4-(2-furyl)thiazol-2-amine core, followed by a final acylation step. The construction of this core relies on classic heterocyclic chemistry reactions.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The most common and established method for forming the thiazole ring in this context is the Hantzsch thiazole synthesis . wikipedia.orgyoutube.com This reaction involves the condensation and cyclization of an α-haloketone with a thioamide. wikipedia.org For the synthesis of the 4-(2-furyl)thiazole core, the reactants are typically 2-bromoacetylfuran (an α-haloketone) and thiourea (B124793) (a simple thioamide).

The mechanism proceeds in several steps:

The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone via an SN2 reaction. youtube.com

This initial reaction forms an intermediate, which then undergoes cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the original ketone. youtube.com

A subsequent dehydration (loss of a water molecule) step leads to the formation of the aromatic thiazole ring. youtube.com

This method is widely used due to its reliability and the accessibility of the starting materials. researchgate.net Variations of the Hantzsch synthesis remain a cornerstone for creating a diverse range of substituted thiazoles. acs.org

Introduction of the Furyl Moiety

The furan (B31954) ring is typically incorporated into the structure from the outset of the synthesis. This is achieved by using a furan-containing starting material in the Hantzsch cyclization. The key precursor is an α-haloacetylfuran, such as 2-(bromoacetyl)furan or 2-(chloroacetyl)furan.

By reacting this furan-based α-haloketone with thiourea, the furyl group is directly installed at the 4-position of the resulting 2-aminothiazole (B372263) ring. This approach is efficient as it builds the desired thiazole-furan scaffold in a single cyclization step.

Acetylation and Amidation Reactions

Once the key intermediate, 4-(2-furyl)-2-aminothiazole , is synthesized and purified, the final step is the introduction of the acetamide (B32628) group at the 2-amino position. This is a standard N-acetylation reaction.

Common acetylating agents for this transformation include:

Acetyl chloride : This is a highly reactive agent, often used in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. nih.govresearchgate.net

Acetic anhydride (B1165640) : This is another effective reagent for acetylation. The reaction can be performed with or without a catalyst, and sometimes by simply refluxing the amine with the anhydride. mdpi.com

The reaction involves the nucleophilic attack of the primary amine group on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond and yielding the final product, this compound. mdpi.com

Innovative Synthetic Approaches and Process Optimization for Academic Yields

While the Hantzsch synthesis is robust, modern chemistry seeks to improve reaction conditions for better yields, shorter reaction times, and more environmentally friendly processes. For thiazole synthesis, innovative approaches often focus on microwave-assisted synthesis and one-pot procedures.

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the Hantzsch thiazole synthesis. researchgate.net This technique can reduce reaction times from hours to minutes and often leads to higher purity products and improved yields by minimizing the formation of side products. researchgate.net

One-pot multicomponent reactions (MCRs) represent another advanced strategy. researchgate.net These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, which increases efficiency by reducing the number of purification steps and saving time and resources. While a specific MCR for this compound is not prominently documented, the development of one-pot syntheses for structurally similar thiazoles suggests the potential for such an approach. researchgate.net For instance, some protocols have successfully employed L-proline as a catalyst in recyclable solvents like polyethylene (B3416737) glycol (PEG-400) under microwave conditions for related heterocyclic syntheses. researchgate.net

The table below summarizes a comparison between traditional and innovative synthetic methods.

| Feature | Traditional Hantzsch Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Several hours ijcce.ac.ir | 10–15 minutes researchgate.net |

| Energy Source | Conventional heating (reflux) ijcce.ac.ir | Microwave irradiation researchgate.net |

| Typical Yields | Moderate to good | Good to excellent researchgate.net |

| Work-up | Standard extraction and purification | Often simpler, with higher purity researchgate.net |

Derivatization Strategies for this compound Analogs

Derivatization of the parent molecule is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). Modifications can be made at various positions, but the furyl ring is a common target for alteration.

Modifications at the Furyl Ring (e.g., non-nitro vs. nitro substitution impact)

A frequent and impactful modification to the furyl moiety is the introduction of a nitro (NO₂) group, typically at the 5-position of the furan ring, to produce N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide . nih.govnih.gov The nitro group is a potent electron-withdrawing group, which significantly alters the electronic properties of the entire molecule. analis.com.my

The presence of the nitro group has several chemical consequences:

Electron Density : It strongly reduces the electron density of both the furan and thiazole rings, making them more susceptible to nucleophilic attack and less so to electrophilic substitution. analis.com.my

Reactivity : The change in electronic properties can influence the reactivity of other functional groups on the molecule.

Biological Activity : In the context of medicinal chemistry, the 5-nitro-furan scaffold is a well-known pharmacophore associated with antimicrobial and other biological activities. nih.govacs.org

The table below compares the properties of the non-nitro and nitro-substituted compounds.

| Attribute | This compound | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide |

| Chemical Formula | C₉H₈N₂O₂S | C₉H₆N₄O₄S nih.gov |

| Molar Mass | 208.24 g/mol | 282.23 g/mol nih.gov |

| Key Structural Feature | Unsubstituted furan ring | Furan ring with a 5-nitro group nih.gov |

| Electronic Effect | Furan acts as a relatively electron-rich aromatic system. | The nitro group is strongly electron-withdrawing, decreasing ring electron density. analis.com.my |

| Reported Research Focus | Primarily as a synthetic intermediate or scaffold. | Extensively studied for biological activities, including carcinogenicity. nih.govnih.gov |

The study of such analogs, particularly the comparison between nitro and non-nitro derivatives, is crucial for understanding how subtle electronic changes can lead to vastly different chemical and biological profiles. nih.gov

Structural Variations of the Acetamide Side Chain

The acetamide side chain of this compound offers a versatile point for structural modification, allowing for the synthesis of a diverse library of derivatives. These modifications are typically achieved by varying the acylating agent used in the final step of the synthesis, starting from the precursor 2-amino-4-(2-furyl)thiazole.

The most common method for introducing variations is through the use of different acyl chlorides or acid anhydrides in the presence of a base. This allows for the introduction of a wide range of functional groups, from simple alkyl and aryl chains to more complex heterocyclic moieties. For instance, reacting 2-amino-4-(2-furyl)thiazole with substituted benzoyl chlorides would yield N-(4-(2-furyl)-2-thiazolyl)benzamide derivatives. The electronic and steric properties of the substituent on the benzoyl chloride can influence the reactivity and the properties of the final product.

Furthermore, the acetamide nitrogen can potentially undergo further reactions, such as alkylation, although this is less common. The reactivity of the amide proton can be exploited to introduce additional substituents, leading to tertiary amides.

Below is a table illustrating potential structural variations of the acetamide side chain and the corresponding reagents that could be used for their synthesis.

| Target Derivative Structure | Required Acylating Agent | Potential Reaction Conditions |

| N-(4-(2-Furyl)-2-thiazolyl)propanamide | Propanoyl chloride | Pyridine, Dichloromethane, 0 °C to rt |

| N-(4-(2-Furyl)-2-thiazolyl)benzamide | Benzoyl chloride | Triethylamine, THF, 0 °C to rt |

| N-(4-(2-Furyl)-2-thiazolyl)-2-phenylacetamide | Phenylacetyl chloride | Sodium carbonate, Acetone/Water, rt |

| Ethyl 2-(4-(2-furyl)thiazol-2-ylamino)-2-oxoacetate | Ethyl oxalyl chloride | Diisopropylethylamine, Dichloromethane, 0°C |

This table presents hypothetical synthetic transformations based on established amide synthesis protocols.

Substitutions on the Thiazole Ring System

The thiazole ring in this compound is a key structural component that can also be subjected to various chemical transformations. The reactivity of the thiazole ring is influenced by the presence of the furan and acetamide substituents. The 2-acetamido group is an electron-donating group, which can activate the thiazole ring towards electrophilic substitution.

Electrophilic aromatic substitution is a common reaction for thiazole derivatives. The most likely position for electrophilic attack on the this compound core is the C5 position of the thiazole ring, which is activated by the 2-acetamido group. Halogenation, nitration, and sulfonation are all potential electrophilic substitution reactions that could be performed on the thiazole ring, leading to a variety of substituted derivatives. libretexts.org For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent could introduce a bromine atom at the C5 position.

Nucleophilic aromatic substitution on the thiazole ring is less common but can occur under specific conditions, particularly if a good leaving group is present on the ring. pressbooks.publibretexts.org For instance, if a halo-substituted derivative of this compound were synthesized, the halogen could potentially be displaced by a strong nucleophile.

The following table outlines some potential substitution reactions on the thiazole ring.

| Reaction Type | Reagent | Potential Product | Typical Conditions |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | N-(5-Bromo-4-(2-furyl)-2-thiazolyl)acetamide | Acetonitrile, reflux |

| Electrophilic Nitration | Nitric acid/Sulfuric acid | N-(4-(2-Furyl)-5-nitro-2-thiazolyl)acetamide | 0 °C |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | N-(5-Acetyl-4-(2-furyl)-2-thiazolyl)acetamide | Dichloromethane, 0 °C |

This table presents hypothetical synthetic transformations based on the known reactivity of thiazole systems.

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity for this compound and its derivatives is crucial for accurate biological and chemical studies. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, by-products, and other impurities.

Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will result in the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor. For this compound, solvents such as ethanol, methanol, or ethyl acetate, or mixtures thereof, are likely candidates for recrystallization. sid.ir

Column Chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound. sid.ir A solvent system (eluent) of appropriate polarity is chosen to move the components of the mixture down the column at different rates. The polarity of the eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is gradually increased to elute the desired compound.

Preparative Thin-Layer Chromatography (Prep-TLC) can be used for the purification of smaller quantities of material. The principles are similar to column chromatography, but the separation occurs on a plate coated with the stationary phase.

The purity of the final compound is typically assessed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Thin-Layer Chromatography (TLC): A quick qualitative check for the presence of impurities.

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

By employing a combination of these purification and analytical techniques, this compound can be obtained with a high degree of purity suitable for research applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Furyl Ring Substituents on Molecular Interactions

The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, serves as a crucial component of the N-(4-(2-Furyl)-2-thiazolyl)acetamide scaffold. Its electronic nature and steric profile are determinant factors in the molecule's interaction with biological targets.

The spatial arrangement of the furan ring relative to the thiazole (B1198619) core is critical for proper orientation within a biological target's binding site. The linkage between the furan and thiazole rings allows for rotational flexibility, which can be influenced by substituents on the furan ring. Bulky substituents may cause steric hindrance, forcing the molecule into a specific conformation that could either enhance or diminish its interaction with a receptor. Conversely, smaller substituents might allow for greater conformational freedom. The optimal steric conformation is highly dependent on the topology of the specific ligand-binding pocket.

A well-studied analogue of the parent compound is N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA). nih.gov The primary difference is the presence of a nitro group (-NO₂) at the 5-position of the furan ring. This single modification dramatically alters the compound's properties and biological profile.

The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the furan ring and the entire molecule. This electronic shift is believed to be a key factor in the carcinogenicity of NFTA, which is classified as possibly carcinogenic to humans. nih.gov The metabolism of NFTA involves the nitroreduction to reactive intermediates that can bind to macromolecules like proteins, a process implicated in its toxic effects. In contrast, the unsubstituted furan ring in the parent compound lacks this strong electron-withdrawing feature, suggesting a different metabolic pathway and biological activity profile.

Table 1: Comparative Properties of the Parent Compound and its Nitro-Analogue (NFTA)

| Feature | This compound | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) |

|---|---|---|

| Furan Substituent | None (Hydrogen) | 5-Nitro group (-NO₂) |

| Electronic Effect | Electron-rich furan ring | Strongly electron-deficient furan ring |

| Known Biological Profile | Not extensively documented | Carcinogenic potential nih.gov |

Role of the Thiazole Core in Scaffold Potency and Selectivity

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs, including antibacterial, antifungal, and anticancer agents. nih.govijcce.ac.irglobalresearchonline.net Its prevalence is due to its unique structural and electronic properties. The thiazole ring is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, such as hydrogen bonding (via the nitrogen atom), metal coordination, and hydrophobic interactions. nih.govglobalresearchonline.netresearchgate.net

Contributions of the Acetamide (B32628) Group to Binding Affinity and Specificity

The acetamide group (-NHC(O)CH₃) at the 2-position of the thiazole ring plays a significant role in determining the molecule's pharmacokinetic and pharmacodynamic properties. Amide bonds are common in pharmaceuticals and are known for their relative metabolic stability. nih.gov

The acetamide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). researchgate.net These features allow it to form specific hydrogen bonding interactions within a protein's active site, which can be critical for high-affinity binding. nih.gov Furthermore, the acetamide group can serve as a handle for synthetic modification. For example, replacing the acetyl group with other substituents can fine-tune the molecule's properties, such as lipophilicity and steric bulk, to optimize activity. wustl.edu Studies on various acetamide-containing compounds have demonstrated that this moiety is often essential for their biological function, and its replacement with other groups can lead to a significant decrease in activity. nih.gov

Rational Design and Synthesis of Mechanistic Probes and Analogs

The rational design of analogs of this compound is guided by the SAR principles discussed above. To explore the importance of each molecular component, chemists can synthesize a variety of derivatives.

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide is condensed with an α-haloketone. nih.gov For instance, 2-chloro-1-(2-furyl)ethanone could be reacted with N-acetylthiourea to form the core scaffold. Subsequent modifications can be introduced at various stages.

Strategies for Analog Synthesis:

Furyl Ring Modification: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) onto the furan ring to probe electronic and steric effects. This can be achieved by using appropriately substituted furoyl chlorides or furfural (B47365) derivatives in the initial steps. nih.gov

Thiazole Core Variation: Although more synthetically challenging, altering the substitution pattern on the thiazole ring or replacing it with an isomeric scaffold like isothiazole (B42339) could reveal insights into the importance of the specific heteroatom arrangement.

Acetamide Group Analogs: The terminal acetamide group is a prime target for modification. It can be reacted to form more complex amides, sulfonamides, or ureas to explore different hydrogen bonding patterns and steric tolerances. nih.govnih.gov For example, reacting the precursor 2-amino-4-(2-furyl)thiazole with various acyl chlorides or isocyanates would yield a library of analogs. nih.gov

These rationally designed analogs serve as mechanistic probes to identify key binding interactions and to optimize the lead compound for enhanced potency, selectivity, and improved pharmacokinetic properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) |

| 2-chloro-1-(2-furyl)ethanone |

| N-acetylthiourea |

Mechanistic Investigations and Biological Target Exploration Preclinical/in Vitro Focus

Evaluation of Biological Activity Profiles in Model Systems (e.g., enzyme assays, cellular models)

While direct biological activity profiling for N-(4-(2-Furyl)-2-thiazolyl)acetamide is not extensively documented, the thiazole (B1198619) ring is a well-established pharmacophore present in numerous biologically active compounds. nih.govfabad.org.tr The biological activities of thiazole derivatives are diverse, encompassing antimicrobial, anti-inflammatory, and anticancer properties. nih.govfabad.org.tr

Distinct Mechanistic Pathways Compared to the Nitro-Analogue

The biological activity of the nitro-analogue, NFTA, is intrinsically linked to the presence of the 5-nitro group. psu.edu This group can undergo metabolic reduction to form reactive intermediates that are capable of binding to cellular macromolecules, a process implicated in its carcinogenicity. alfa-chemistry.compsu.edu In contrast, this compound lacks this nitro moiety. This fundamental structural difference strongly suggests that its mechanistic pathways would be distinct from those of NFTA. The absence of the nitro group implies that this compound is unlikely to exert its biological effects through the same reductive activation and subsequent covalent modification of cellular targets that characterize its nitro-analogue.

Investigation of Potential Biological Modalities (e.g., enzyme inhibition, receptor binding)

The thiazole core is a versatile scaffold for designing molecules that can interact with various biological targets. Studies on related thiazole derivatives have demonstrated a wide range of potential biological modalities.

Enzyme Inhibition: Thiazole-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain thiazole derivatives have shown inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and a target for some anticancer drugs. nih.gov Other studies on coumarin-thiazole hybrids have identified potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, some 2-acetamide-1,3,4-thiadiazole derivatives have been evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more enzymes, although specific targets have not been identified.

Receptor Binding: The thiazole nucleus can also serve as a key structural element for ligands that bind to various receptors. For example, certain tricyclic thiazolopyrazole derivatives have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov Additionally, thiazole carboxamide derivatives have been shown to act as allosteric modulators of GluA2 AMPA receptors. nih.gov The potential for this compound to bind to specific receptors remains an open area for investigation.

Molecular Interactions with Cellular Components (e.g., DNA, Proteins)

The interaction of small molecules with cellular components like DNA and proteins is fundamental to their biological effects. While direct studies on this compound are lacking, insights can be drawn from related compounds.

Studies on Non-Covalent Binding and Binding Kinetics

The binding of the nitro-analogue, NFTA, to proteins is well-documented and is linked to its metabolic activation. alfa-chemistry.com For this compound, any interactions with proteins would likely be non-covalent in nature, driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan (B31954) and thiazole rings, along with the acetamide (B32628) group, provide potential sites for such interactions. Computational studies on other thiazole derivatives have highlighted the importance of these non-covalent interactions in their binding to biological targets. nih.gov The kinetics of such binding would be dependent on the specific protein target and the local environment.

Identification of Molecular Binding Sites and Allosteric Modulation

The identification of specific molecular binding sites for this compound would require dedicated experimental studies, such as X-ray crystallography or NMR spectroscopy of the compound in complex with a target protein. However, based on the activities of related thiazole derivatives, it is conceivable that it could bind to the active sites of enzymes or allosteric sites on receptors. The potential for allosteric modulation, as seen with other thiazole compounds acting on glutamate receptors, suggests that this compound could influence the function of a target protein without directly competing with the endogenous ligand. nih.govnih.gov

Cellular Pathway Modulation Studies in Preclinical Models (e.g., in vitro cell lines)

The effect of this compound on cellular pathways in preclinical models has not been specifically reported. However, studies on various thiazole derivatives in in vitro cell lines have demonstrated their ability to modulate a range of cellular processes. For example, some thiazole-containing compounds have been shown to induce apoptosis in cancer cell lines. ijcce.ac.ir Others have been found to have antiproliferative effects by inhibiting cell cycle progression. nih.gov A study on novel thiazole derivatives containing an imidazole (B134444) and furan scaffold reported antibacterial activity, suggesting an impact on bacterial cellular pathways. nih.gov

The potential for this compound to modulate cellular pathways is therefore plausible, but the specific pathways affected would depend on its primary biological target(s). Future research utilizing in vitro cell line models would be essential to elucidate any such effects.

Data Tables

Table 1: Comparison of Structural and Mechanistic Features

| Feature | This compound | N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) |

| Core Structure | 2-Furyl-Thiazole-Acetamide | 5-Nitro-2-Furyl-Thiazole-Acetamide |

| Key Functional Group | Furan Ring | Nitro Group on Furan Ring |

| Predicted Primary Mechanism | Unknown; likely non-covalent interactions | Reductive activation of nitro group leading to covalent binding to macromolecules alfa-chemistry.com |

| Carcinogenic Potential | Not established | Documented carcinogen nih.gov |

Table 2: Potential Biological Activities of Thiazole Derivatives Based on Analogue Studies

| Biological Activity | Thiazole Analogue Class | Potential Target/Mechanism | Reference |

| Anticancer | Thiazole-based compounds | Topoisomerase II inhibition, Apoptosis induction | nih.govijcce.ac.ir |

| Neuroprotective | Thiazole carboxamides | Allosteric modulation of AMPA receptors | nih.gov |

| Anti-inflammatory | General thiazole derivatives | Not specified | nih.gov |

| Antimicrobial | Thiazole-furan hybrids | DNA gyrase B inhibition | nih.gov |

| Enzyme Inhibition | Coumarin-thiazole hybrids | Acetylcholinesterase inhibition | nih.gov |

Identification and Validation of Prospective Molecular Targets

Extensive literature searches did not yield specific preclinical or in vitro studies identifying and validating the prospective molecular targets for the compound this compound. While research exists for structurally related compounds, particularly N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), this information is not directly applicable to the specified compound due to the explicit focus of this article.

Therefore, no detailed research findings or data tables on the molecular targets of this compound can be presented at this time. Further dedicated research would be required to elucidate its specific biological targets and mechanism of action.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Description | Significance for N-(4-(2-Furyl)-2-thiazolyl)acetamide |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating character of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting character of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular reactivity and stability. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule. dtic.mil It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including those with biological receptors. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic attack, while the hydrogen atoms of the amide group could be involved in hydrogen bonding. Although specific MEP maps for this compound are not found in the reviewed literature, this technique remains a standard method for predicting reactive sites. dtic.mil

Conformation Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformation analysis explores the different spatial arrangements of a molecule's atoms that can be achieved through rotation around single bonds. By calculating the potential energy of these different conformations, an energy landscape can be constructed, identifying the most stable, low-energy conformers.

A detailed conformational analysis of this compound would be essential to determine its preferred shape in different environments, which in turn would influence its ability to bind to a biological target. While specific conformational studies on this compound are not detailed in the available literature, such analyses are a cornerstone of computational drug design.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. nih.govnih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. The docking process generates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

In the context of this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets, such as enzymes or receptors implicated in disease. nih.govresearchgate.net For example, studies on similar furan- and thiazole-containing compounds have explored their interactions with neuroinflammatory targets and as potential tubulin polymerization inhibitors. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the conformational changes and interactions at an atomic level, offering a more realistic representation of the biological system.

| Computational Technique | Purpose | Application to this compound |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | To identify potential biological targets and understand binding interactions. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To assess the stability of the ligand-receptor complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models based on physicochemical properties and structural features, QSAR can be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study could identify the key structural features that are important for a particular biological activity. This information would be invaluable for designing more potent and selective analogs. While a specific QSAR model for this compound is not available in the literature, the methodology has been successfully applied to other thiazole (B1198619) derivatives to predict their therapeutic potential. nih.govnih.gov

Prediction of Spectroscopic Properties for Advanced Characterization

Computational methods can also be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the interpretation of experimental results. DFT calculations are commonly employed for this purpose.

A theoretical prediction of the spectroscopic properties of this compound would be a valuable tool for its synthesis and characterization, ensuring the correct identification of the compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(4-(2-Furyl)-2-thiazolyl)acetamide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The integration of these signals corresponds to the number of protons, while their splitting patterns reveal adjacent protons. The predicted chemical shifts for the protons of the furan (B31954), thiazole (B1198619), and acetamide (B32628) moieties are based on typical values for these functional groups.

¹³C NMR: The carbon NMR spectrum reveals a single peak for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's hybridization and electronic environment (e.g., aromatic, carbonyl, methyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.2 | ~24 |

| Amide C=O | - | ~169 |

| Amide NH | ~12.0 (broad) | - |

| Thiazole C2 | - | ~158 |

| Thiazole C4 | - | ~148 |

| Thiazole C5-H | ~7.5 | ~110 |

| Furan C2' | - | ~153 |

| Furan C3'-H | ~6.8 | ~110 |

| Furan C4'-H | ~6.5 | ~112 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the structural backbone by showing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the three adjacent protons on the furan ring (H3', H4', and H5'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com It allows for the unambiguous assignment of each carbon atom that bears a proton, such as correlating the thiazole C5-H proton signal to the thiazole C5 carbon signal. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.com This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

The amide proton (NH) to the thiazole C2 carbon.

The thiazole C5-H proton to the furan C2' carbon.

The acetyl methyl protons (CH₃) to the amide carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₈N₂O₂S), the exact molecular weight is 224.0306 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Upon ionization, the molecule will undergo characteristic fragmentation. The fragmentation of the furan ring is a known process that can be dependent on the ionization energy. ed.ac.uk

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 224 | [M]⁺, the molecular ion |

| 182 | [M - C₂H₂O]⁺, loss of ketene from the acetyl group |

| 167 | [M - C₂H₃NO]⁺, cleavage of the acetamide group |

| 96 | [C₄H₂NO S]⁺, fragment of the aminothiazole ring |

| 67 | [C₄H₃O]⁺, the furyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

These spectroscopic techniques are used to identify the functional groups present in the molecule and to characterize its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For instance, the stretching band of the carbonyl group in an acetamide typically appears at a lower wavenumber when adsorbed on certain surfaces, indicating a strong interaction. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3100 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Methyl) | Stretch | 2960 - 2850 |

| C=O (Amide I) | Stretch | 1700 - 1650 |

| N-H (Amide II) | Bend | 1600 - 1500 |

| C=C, C=N | Stretch | 1600 - 1450 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of non-volatile compounds like this compound. chromatographyonline.com A common method would be reverse-phase HPLC (RP-HPLC) using a C18 column with a gradient mobile phase, such as a mixture of water and acetonitrile. sielc.combsu.edu.eg Detection is typically performed with a UV-Vis or diode-array detector (DAD), which can also provide spectral information about the separated peaks.

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. chemicalworlds.com It separates compounds based on their boiling points and interaction with a stationary phase. The eluting compounds are often detected by a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS) for definitive identification of any volatile impurities. mdpi.com

X-ray Crystallography for High-Resolution Solid-State Structural Determination

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of similar structures reveals key expected features. researchgate.net A crystallographic study would be expected to show that the furan and thiazole rings are largely planar. The analysis would also reveal the dihedral angle between these two rings, defining the twist of the molecule. Furthermore, it would identify intermolecular interactions, such as hydrogen bonds involving the amide N-H group as a donor and the thiazole nitrogen or amide oxygen as potential acceptors, which dictate how the molecules pack together in the crystal lattice. researchgate.net

Future Research Directions and Challenges in the Study of N 4 2 Furyl 2 Thiazolyl Acetamide

Development of Next-Generation Synthetic Methodologies

The synthesis of N-(4-(2-Furyl)-2-thiazolyl)acetamide and its derivatives is pivotal for exploring their therapeutic potential. Current synthetic strategies for similar N-(4-aryl-2-thiazolyl)acetamides generally rely on the Hantzsch thiazole (B1198619) synthesis to form the core 2-amino-4-arylthiazole, followed by acylation.

A typical synthetic approach would involve the reaction of 2-acetylfuran (B1664036) with a halogenating agent to produce a 2-haloacetylfuran, which is then condensed with thiourea (B124793) to yield 2-amino-4-(2-furyl)thiazole. Subsequent acylation of this intermediate with acetic anhydride (B1165640) or acetyl chloride would furnish the final product, this compound. nih.gov

Future research in synthetic methodologies should focus on:

Greener Synthesis: Developing more environmentally benign reaction conditions, such as using heterogeneous, reusable catalysts like copper silicate, which has been shown to be effective in the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives. nanobioletters.com Microwave-assisted and solvent-free reaction conditions are also promising avenues to explore for reducing reaction times and environmental impact.

Combinatorial Approaches: Creating libraries of this compound analogs by varying the substituents on the furan (B31954) ring and the acetamide (B32628) group. This would facilitate a more comprehensive exploration of the structure-activity relationships.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A generalized synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound

Unraveling the Full Spectrum of Structure-Activity Relationships

The biological activity of N-(4-aryl-2-thiazolyl)acetamide derivatives is highly dependent on the nature of the substituents on the thiazole and acetamide moieties. While specific data for the 2-furyl derivative is scarce, studies on analogous compounds provide valuable insights into potential structure-activity relationships (SAR).

For instance, in a series of 2-(4-arylthiazol-2-ylamino)-5-(4-methylbenzylidene)-4,5-dihydrothiazole-4-one derivatives, the nature of the arylidene substituents was found to be crucial for acetylcholinesterase (AChE) inhibitory activity. nih.gov Similarly, for N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, both electron-donating and electron-withdrawing groups on the aryl ring were found to influence urease inhibition and antibacterial activity. mdpi.com

Future SAR studies on this compound should systematically explore:

Substitution on the Furan Ring: Introducing various substituents at different positions of the furan ring to understand the electronic and steric requirements for optimal activity.

Modification of the Acetamide Group: Replacing the acetyl group with other acyl moieties, or introducing different substituents on the nitrogen atom, to probe the binding interactions with biological targets.

Isosteric Replacements: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to evaluate the impact on biological activity.

The following table summarizes the observed activities of some related thiazole derivatives, which can guide future SAR studies.

| Compound/Derivative Class | Substituents | Observed Biological Activity | Reference |

| 2-(4-Arylthiazol-2-ylamino)-5-(arylidene)-4,5-dihydrothiazol-4-ones | Arylidene: 4-methoxybenzylidene, 3,4-dimethoxybenzylidene | Optimal AChE inhibitory activity | nih.gov |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Aryl: p-tolyl | Most active urease inhibitor | mdpi.comresearchgate.net |

| 2-Amino-4-aryl thiazoles | Aryl: p-fluorophenyl | Potent 5-lipoxygenase (5-LOX) inhibitor | rsc.org |

Exploration of Novel Biological Mechanisms and Undiscovered Targets

The thiazole scaffold is present in a wide range of pharmacologically active molecules with diverse mechanisms of action. Derivatives of N-(4-aryl-2-thiazolyl)acetamide have been investigated for various biological activities, including:

Anticancer Activity: Some thiazole derivatives have been shown to act as tubulin polymerization inhibitors, inducing apoptosis in cancer cells. sid.ir

Antimicrobial Activity: Thiazole-based compounds have demonstrated activity against both bacteria and fungi, potentially by inhibiting essential enzymes or disrupting cell membranes. nih.gov

Enzyme Inhibition: As mentioned, related compounds have been identified as inhibitors of enzymes like acetylcholinesterase, urease, and 5-lipoxygenase. nih.govmdpi.comrsc.org

Future research should aim to:

Screen for a Broader Range of Activities: Test this compound and its analogs against a wide array of biological targets, including kinases, proteases, and GPCRs.

Elucidate Mechanisms of Action: For any identified activities, detailed mechanistic studies should be conducted to understand how the compound exerts its effects at the molecular level. This could involve techniques like target-based assays, proteomics, and transcriptomics.

Investigate Polypharmacology: Explore the possibility that this compound may interact with multiple targets, which could lead to synergistic therapeutic effects or off-target toxicities.

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the design of new analogs with improved properties.

Molecular docking studies have been successfully employed to understand the binding modes of related thiazole derivatives with their target enzymes, such as cyclooxygenase (COX) and urease. mdpi.comresearchgate.net These studies have highlighted the importance of specific interactions, like hydrogen bonding, in determining the inhibitory potency.

Future computational efforts should focus on:

Homology Modeling: If the crystal structure of a target protein is not available, homology modeling can be used to generate a 3D model for docking studies.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogs with their biological activities. This can help in predicting the activity of newly designed compounds.

De Novo Design: Using computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific biological target.

ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.

A hypothetical workflow for the computational design of novel analogs is outlined below:

| Step | Description |

| 1. Target Identification | Identify a relevant biological target based on preliminary screening or literature. |

| 2. Protein Preparation | Obtain or model the 3D structure of the target protein. |

| 3. Ligand Docking | Dock this compound into the active site of the target to predict its binding mode. |

| 4. Virtual Screening | Screen virtual libraries of related compounds to identify potential hits. |

| 5. De Novo Design | Generate novel structures with improved predicted binding affinity and selectivity. |

| 6. ADME/Tox Prediction | Evaluate the drug-like properties of the designed compounds. |

| 7. Synthesis and Biological Evaluation | Synthesize the most promising candidates and test their biological activity. |

Potential as a Chemical Biology Tool and Probe for Basic Research

Beyond its potential as a therapeutic agent, this compound could serve as a valuable chemical probe for basic biological research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

To be an effective chemical probe, a compound should ideally possess:

High potency and selectivity for its target.

A well-defined mechanism of action.

Good cell permeability and stability.

The availability of a structurally similar but inactive control compound.

Given the diverse biological activities reported for the broader class of N-(4-aryl-2-thiazolyl)acetamides, it is plausible that a highly potent and selective analog of this compound could be developed. Such a probe could be used to:

Validate Novel Drug Targets: By selectively inhibiting a target protein, the probe can help to establish the protein's role in a disease process.

Dissect Complex Biological Pathways: By perturbing a specific step in a signaling or metabolic pathway, the probe can help to elucidate the connections between different components of the pathway.

Image Biological Processes: By conjugating the probe with a fluorescent dye or other imaging agent, it may be possible to visualize the localization and dynamics of the target protein in living cells.

The development of this compound-based chemical probes represents a challenging but potentially rewarding area of future research that could significantly advance our understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(2-Furyl)-2-thiazolyl)acetamide, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via N-acylation of 2-amino-4-(furan-2-yl)thiazole with acetic anhydride or acetyl chloride. Key steps include using anhydrous aluminum chloride (AlCl₃) as a catalyst in acetonitrile under reflux conditions . Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by crystallization (ethanol) are recommended. Yield optimization requires controlled stoichiometry (e.g., 1:1.5 molar ratio of thiazole to acylating agent) and inert atmosphere to prevent oxidation of the furan moiety .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterize using IR (C=O stretch at ~1650 cm⁻¹, thiazole C=N at ~1550 cm⁻¹), ¹H NMR (acetamide methyl at δ 2.1–2.3 ppm, furan protons at δ 6.3–7.5 ppm), and mass spectrometry (molecular ion peak at m/z 236.3). Single-crystal X-ray diffraction (SCXRD) can confirm planarity of the thiazole-furan system and hydrogen-bonding interactions (e.g., C–H···O) .

Q. What preliminary biological screening data exist for this compound?

- Methodological Answer : Early studies report anti-exudative activity in rodent models via inhibition of inflammatory mediators (e.g., TNF-α). Protocols involve administering 10–50 mg/kg doses intraperitoneally and measuring edema reduction over 24–48 hours. Comparative assays against reference drugs (e.g., indomethacin) are critical for validating efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or thiazole rings) affect biological activity and toxicity?

- Methodological Answer : Replace the furan 2-yl group with nitro or methoxy substituents to study electronic effects. For example, N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide exhibits carcinogenicity in rodent bladder epithelium due to nitroreductase activation . Use QSAR models to correlate logP values (e.g., >3.0) with increased membrane permeability but higher hepatotoxicity .

Q. What mechanisms underlie the contradictory reports of anti-inflammatory vs. carcinogenic properties?

- Methodological Answer : The compound’s dual role arises from dose-dependent effects. At low doses (<10 μM), it inhibits COX-2 via thiazole-mediated binding. At higher doses (>50 μM), metabolic activation by CYP450 generates reactive intermediates (e.g., nitrenium ions), causing DNA adducts in bladder cells . Use Ames tests (+S9 metabolic activation) and comet assays to quantify genotoxicity .

Q. What advanced techniques resolve crystallographic ambiguities in acetamide-thiazole derivatives?

- Methodological Answer : SCXRD with high-resolution detectors (e.g., CCD or DECTRIS PILATUS) can resolve torsional angles (e.g., nitro group deviation from the benzene plane by 16.7°) and non-covalent interactions. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate bond lengths and charge distribution .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodological Answer : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities like hydrolyzed acetamide (retention time ~5.2 min). Stability studies under accelerated conditions (40°C/75% RH) reveal thiazole ring oxidation as a degradation pathway. Add antioxidants (e.g., BHT) to formulations to improve shelf life .

Safety and Regulatory Considerations

Q. What occupational safety protocols are mandated for handling this compound?

- Methodological Answer : Classified as a Group 2B carcinogen (IARC) due to bladder carcinogenicity in rodents . Use fume hoods, PPE (nitrile gloves, lab coats), and closed-system processing. Waste disposal must follow EPA guidelines for nitrofuran derivatives (40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.